molecular formula C28H27NO5 B15026100 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide

Cat. No.: B15026100
M. Wt: 457.5 g/mol
InChI Key: JVENAERTRDTKEK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is a complex organic compound with a molecular formula of C28H27NO5 and a molecular weight of 457.518 Da . This compound is part of a class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the benzofuran core, followed by the introduction of the methoxybenzoyl and pentyloxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability .

Chemical Reactions Analysis

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-pentoxybenzamide

InChI

InChI=1S/C28H27NO5/c1-3-4-7-18-33-22-16-12-20(13-17-22)28(31)29-25-23-8-5-6-9-24(23)34-27(25)26(30)19-10-14-21(32-2)15-11-19/h5-6,8-17H,3-4,7,18H2,1-2H3,(H,29,31)

InChI Key

JVENAERTRDTKEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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